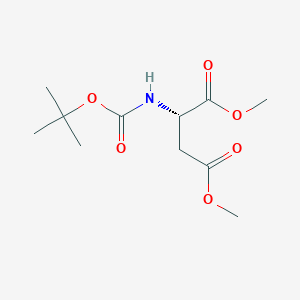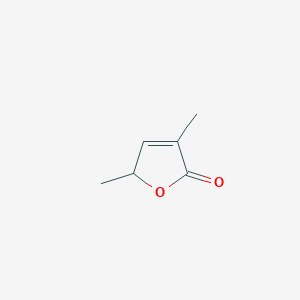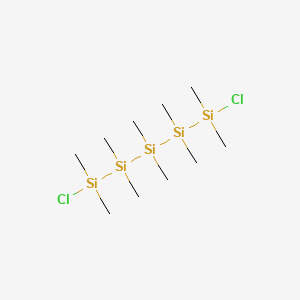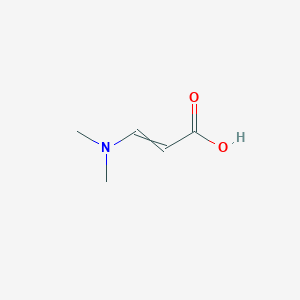
1,10-Diazacyclooctadecane-2,9-dione
Descripción general
Descripción
1,10-Diazacyclooctadecane-2,9-dione is a macrocyclic compound with the molecular formula C16H30N2O2. It is a member of the class of compounds known as macrocyclic diimines. This compound is characterized by its large ring structure, which contains two nitrogen atoms and two carbonyl groups. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Diazacyclooctadecane-2,9-dione can be synthesized through a multi-step process. One common method involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out in a 12-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, two dropping funnels, and an inlet tube to maintain a static nitrogen atmosphere. The solutions of suberyl dichloride and 1,8-diaminooctane are added simultaneously over a 6-7 hour period at room temperature. The resulting suspension is stirred overnight, filtered, and the solid product is washed with benzene and dried in a vacuum oven .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous extraction and purification techniques ensures the efficient production of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Diazacyclooctadecane-2,9-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1,10-diazacyclooctadecane using lithium aluminum hydride in dry tetrahydrofuran.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products Formed
Reduction: 1,10-Diazacyclooctadecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,10-Diazacyclooctadecane-2,9-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its macrocyclic structure.
Mecanismo De Acción
The mechanism of action of 1,10-diazacyclooctadecane-2,9-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and metal ion sequestration.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-6,17-dione: This compound has a similar macrocyclic structure but contains oxygen atoms in the ring.
Dibenzo [e,q] [1,4,10,13,7,16] tetraoxadiazacyclooctadecine-6,13-dione: This compound has benzylic rings attached to the macrocyclic structure.
1,4-Dioxa-10,13-dithia-7,16-diazacyclooctadecane-8,15-dione: This compound contains sulfur atoms in the ring.
Uniqueness
1,10-Diazacyclooctadecane-2,9-dione is unique due to its specific combination of nitrogen and carbonyl groups in a macrocyclic structure. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in forming stable metal complexes.
Propiedades
IUPAC Name |
1,10-diazacyclooctadecane-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c19-15-11-7-3-4-8-12-16(20)18-14-10-6-2-1-5-9-13-17-15/h1-14H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKPXLRLGODNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCNC(=O)CCCCCCC(=O)NCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648185 | |
| Record name | 1,10-Diazacyclooctadecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56369-11-0 | |
| Record name | 1,10-Diazacyclooctadecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















